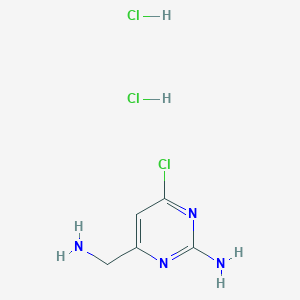
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride typically involves the chlorination of a pyrimidine derivative followed by amination. One common method involves the reaction of 4,6-dichloropyrimidine with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and amination steps, often involving catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The pathways involved often include the modulation of enzyme activity, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Used as a research tool in characterizing potassium channels.
6-Chloropurine: Known for its applications in medicinal chemistry.
2-Aminopyrimidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H9Cl3N4 |
|---|---|
Molecular Weight |
231.5 g/mol |
IUPAC Name |
4-(aminomethyl)-6-chloropyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H7ClN4.2ClH/c6-4-1-3(2-7)9-5(8)10-4;;/h1H,2,7H2,(H2,8,9,10);2*1H |
InChI Key |
GKUYSAGOOVGGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)
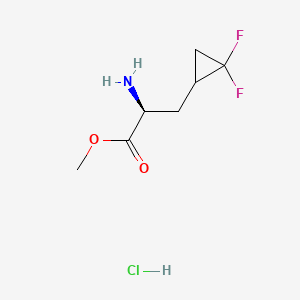

![2-Thiaspiro[3.3]heptan-6-ol](/img/structure/B13499319.png)
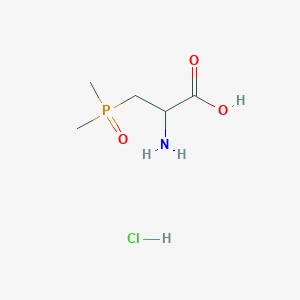
![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)

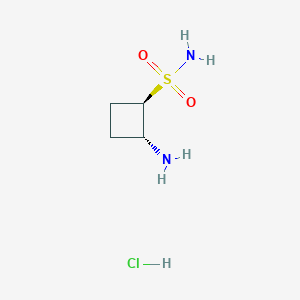

![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)

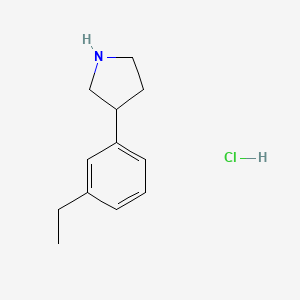
![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
